molecular formula C19H20N4O4 B10936100 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)ethanediamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)ethanediamide

Cat. No.: B10936100
M. Wt: 368.4 g/mol
InChI Key: QQHWYPSWGQHUSY-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(6-methoxypyridin-3-yl)ethanediamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(6-methoxypyridin-3-yl)ethanediamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and 6-methoxypyridine.

    Formation of Intermediate: The intermediate is formed by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Coupling Reaction: The intermediate is then coupled with 6-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(6-methoxypyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(6-methoxypyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(6-methoxypyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N’-(6-methoxypyridin-3-yl)ethanediamide is unique due to its dual methoxy groups and the combination of indole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)oxamide

InChI

InChI=1S/C19H20N4O4/c1-26-14-4-5-16-15(9-14)12(10-21-16)7-8-20-18(24)19(25)23-13-3-6-17(27-2)22-11-13/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,24)(H,23,25)

InChI Key

QQHWYPSWGQHUSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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